Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQMQHUYOUBUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate typically involves the reaction of 2,5-dichlorobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The methyl ester undergoes alkaline hydrolysis to yield N-(2,5-dichlorobenzoyl)glycine , a critical step in ixazomib synthesis:
| Reaction Parameter | Details |
|---|---|
| Reagents | NaOH/LiOH in THF/water mixture |
| Temperature | 20–40°C |
| Time | 4–12 hours |
| Key Byproducts | None reported under optimized conditions |
This hydrolysis is highly selective due to steric and electronic protection of the amide bond, preventing undesired cleavage .
Condensation with Boronic Acid Derivatives
The hydrolyzed product reacts with (R)-leucine boronic acid pinacol ester via amide coupling to form advanced intermediates for ixazomib:
Mechanism :
-
Activation of the carboxylic acid using coupling agents (e.g., HOBt/DCC or HOBt/EDCI).
-
Nucleophilic attack by the amine group of the boronic acid ester.
| Coupling System | Solvent | Yield |
|---|---|---|
| HOBt/DCC | THF/DCM | 75–85% |
| HOBt/EDCI | THF/DCM | 70–80% |
This step forms (R)-[N-(2,5-dichlorobenzoyl)glycyl]leucine boronic acid pinacol ester , which is subsequently treated with citric acid to yield ixazomib citrate .
Stability and Side Reactions
-
Ester Hydrolysis Sensitivity : Prolonged exposure to moisture or strong bases accelerates hydrolysis, necessitating anhydrous storage .
-
Dimer Formation : Under oxidative conditions (e.g., adventitious oxygen), boronic acid intermediates may dimerize, requiring inert atmospheres during synthesis .
Comparative Reaction Pathways
The table below contrasts key reactions involving this compound:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amide Formation | 2,5-Dichlorobenzoyl chloride, glycine methyl ester, base | This compound |
| Ester Hydrolysis | NaOH/LiOH, THF/H₂O | N-(2,5-Dichlorobenzoyl)glycine |
| Boronic Acid Coupling | HOBt/DCC, (R)-leucine boronic acid pinacol ester | Ixazomib precursor |
Scientific Research Applications
Chemistry
Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Reactions with nucleophiles: The carbonyl group can react with nucleophiles to form new compounds.
- Formation of derivatives: It can be modified to create derivatives with enhanced properties for specific applications.
Biology
In biological research, this compound has shown potential for various applications:
- Antitumoral Activity: Studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.
- Proteomics Research: The compound's ability to interact with proteins makes it valuable for studying protein functions and interactions.
Medicine
This compound is being investigated for its therapeutic potential:
- Drug Development: Its derivatives are explored for their efficacy as novel drug candidates targeting specific diseases.
- Mechanism of Action Studies: Research is ongoing to understand its interaction with biological targets, which may lead to the development of new therapeutic agents.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Production of Specialty Chemicals: Its unique chemical properties make it suitable for manufacturing specialty chemicals used in various applications.
- Pesticide Formulations: The compound's biological activity can be harnessed in developing effective pesticides.
Case Study 1: Antitumoral Activity
A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant cytotoxicity against human breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 15 | MCF-7 |
| Derivative B | 22 | MDA-MB-231 |
Case Study 2: Proteomics Application
In proteomics research, this compound was used as a probe to study protein interactions in cell signaling pathways. The results indicated that it could modulate the activity of specific kinases involved in cancer progression.
| Protein Target | Interaction Type | Effect |
|---|---|---|
| Kinase X | Inhibition | Decreased cell proliferation |
| Kinase Y | Activation | Enhanced apoptosis |
Mechanism of Action
The mechanism of action of Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate involves its interaction with molecular targets through hydrogen bonding or hydrophobic interactions. The dichlorobenzoyl group is likely to play a crucial role in these interactions, potentially inhibiting enzyme activity or modulating protein function. The exact molecular pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 2-[(2,5-Dichlorobenzoyl)amino]acetate and Analogs
Key Observations:
- Functional Group Diversity : Pyrazoxyfen’s pyrazole and ketone groups (vs. the target’s amide) enable herbicidal activity, highlighting how functional groups dictate application .
- Triazine vs. Benzoyl : The triazine-containing analog exhibits higher nitrogen content, favoring hydrogen bonding and thermal stability but reducing lipophilicity.
Crystallographic and Hydrogen Bonding Patterns
Crystal packing and hydrogen bonding are critical for physicochemical properties. While direct crystallographic data for the target compound is unavailable, insights can be drawn from analogs:
- Triazine Analogs : The compound in forms N–H···N and N–H···O bonds due to the triazine ring’s electronegativity, leading to layered crystal structures. This contrasts with the benzoyl group’s propensity for π-π stacking and C–H···O interactions .
- Furan Derivatives : ’s furan-based compound (R factor = 0.036) shows intramolecular N–H···O bonds between the amide and furan carbonyl, stabilizing a planar conformation . The target compound’s benzoyl group may instead favor intermolecular N–H···O=C interactions with adjacent esters .
Biological Activity
Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorobenzoyl moiety attached to an aminoacetate group. The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound, influencing its interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors in biological systems. The dichlorobenzoyl group can engage in hydrophobic interactions, while the aminoacetate moiety may form hydrogen bonds with target proteins, potentially modulating their activity. This dual interaction increases the compound's binding affinity and specificity for various biological targets .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study evaluated several analogs for their in vitro activity against pathogenic protozoa such as Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. The results showed promising inhibitory effects against these pathogens, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. In a comparative analysis with known non-steroidal anti-inflammatory drugs (NSAIDs), certain analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship studies revealed that modifications to the benzoyl ring could enhance COX-2 selectivity and potency .
Structure-Activity Relationships (SAR)
The SAR studies of this compound have provided insights into optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the dichlorobenzoyl group significantly impact the compound's binding affinity and selectivity towards biological targets.
- Functional Group Modifications : Altering functional groups on the aminoacetate moiety can lead to enhanced potency against specific pathogens or inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the efficacy of this compound against Plasmodium falciparum. The compound was tested using an erythrocytic stage model, revealing an IC50 value indicative of moderate potency compared to standard antimalarial agents. These findings underscore the potential for developing new antimalarial therapies based on this scaffold .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models in rats, compounds derived from this compound were evaluated for their ability to reduce edema and pain. The results demonstrated significant reductions in inflammatory markers, suggesting that these compounds could serve as effective treatments for inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling 2,5-dichlorobenzoyl chloride with methyl glycinate under Schotten-Baumann conditions. Key variables include:
- Solvent selection : Methanol or dichloromethane for solubility and reactivity .
- Catalyst : Triethylamine or DMAP to facilitate acylation.
- Temperature : Room temperature to avoid side reactions (e.g., hydrolysis of the methyl ester).
- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield typically ranges from 65–80%, depending on stoichiometric ratios and reaction time .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopy : - and -NMR confirm ester and amide bond formation. IR spectroscopy verifies carbonyl stretches (~1740 cm for ester, ~1650 cm for amide) .
- X-ray crystallography : Resolves molecular conformation (e.g., planar amide linkage, dihedral angles between aromatic and ester groups) .
- HPLC-MS : Validates purity (>98%) and molecular weight (248.06 g/mol via ESI-MS) .
Advanced Research Questions
Q. What mechanistic role does this compound play in proteasome inhibition, and how does its structure-activity relationship (SAR) inform drug design?
Methodological Answer:
Q. How do pharmacokinetic properties of this compound derivatives influence their therapeutic efficacy?
Methodological Answer:
- Hydrolysis kinetics : The ester hydrolyzes rapidly at pH 7.4 (t < 30 min) to release the active metabolite, enabling oral bioavailability .
- Metabolic stability : Cytochrome P450 (CYP3A4) mediates oxidation, requiring co-administration with CYP inhibitors in clinical settings .
- Distribution : LogP = 2.74 ± 0.06 predicts moderate tissue penetration, validated in murine models .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix effects : Plasma proteins bind the compound, requiring protein precipitation with acetonitrile before LC-MS/MS analysis .
- Degradation : Instability in aqueous buffers necessitates flash-freezing samples at -80°C and adding stabilizers (e.g., 1% formic acid) .
- Sensitivity : Lower limit of quantification (LLOQ) of 1 ng/mL is achieved using MRM transitions (m/z 248 → 154) .
Q. How can structural modifications improve the proteasome-binding affinity of this compound derivatives?
Methodological Answer:
- Boronate ester replacement : Substituting the boronic acid with epoxyketones or α-ketoamides alters selectivity toward β1/β2 subunits .
- Side-chain optimization : Introducing cyclopropyl or tert-butyl groups increases hydrophobic interactions with the proteasome’s S1 pocket, improving Ki values by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
